Sodium mannuronate
Overview
Description
Sodium mannuronate is a component of alginic acid, a polysaccharide found predominantly in brown algae . It is a monosaccharide that can be derived from mannose . It is also incorporated into some bacterial capsular polysaccharides .
Synthesis Analysis
Sodium mannuronate is synthesized from mannuronic acid . The synthesis process involves the use of divalent cations for crosslinking of alginate polymer chains .
Molecular Structure Analysis
The empirical formula of Sodium mannuronate is C6H9NaO7 . The molecular weight is 216.12 . The structure and dynamics of sodium alginate were investigated by measuring chemical shift anisotropy (CSA) parameters, spin–lattice relaxation time, and molecular correlation time .
Physical And Chemical Properties Analysis
Sodium mannuronate is a white to off-white powder . It is soluble in water . The solubility is reported to be 10 mg/mL, forming a clear, colorless to faintly yellow solution .
Scientific Research Applications
Biomaterials for Oral Bone Defects
Natural polysaccharides like Sodium mannuronate are used in combination with natural polypeptides (gelatin) and bioactive mineral fillers (calcium silicates CaSi and dicalcium phosphate dihydrate DCPD) to create eco-sustainable biomaterials. These are particularly useful for treating oral bone defects .
Anti-Alzheimer’s Disease Drug
Sodium mannuronate derivatives, such as oligo-mannuronate sodium GV-971, have shown effectiveness in restoring gut microbiota and reducing neuroinflammation in the brain by lowering the concentration of phenylalanine. This is particularly significant in the treatment of Alzheimer’s disease .
Elicitor in Soybean Seeds
Alginate oligosaccharides derived from Sodium mannuronate can be used as safe elicitors to induce the production of glyceollins in soybean seeds. Glyceollins are compounds with numerous health benefits for humans .
Mechanism of Action
Target of Action
Sodium mannuronate, a component of alginate, primarily targets the metabolic pathways of bacteria and brown algae . It is also involved in the regulation of immune responses . In the context of biomedical applications, sodium mannuronate interacts with cells in the human body, particularly in the gut microbiota .
Mode of Action
Sodium mannuronate interacts with its targets through various mechanisms. In bacterial alginate metabolism, it is often O-acetylated at O-2 and/or O-3 of D-mannuronate, which is catalyzed by mannuronate acetylase . This acetylation can affect the ion-binding selectivity and water-binding properties of polysaccharides . In the human body, sodium mannuronate may interact with immune cells and gut microbiota to exert its effects .
Biochemical Pathways
Sodium mannuronate is involved in the metabolic pathways of brown algae and bacteria . It is a major component of alginates, which are degraded by enzymes in these organisms . The degradation products of alginate polymers, such as alginate oligosaccharides (AOS), have shown health beneficial effects, such as immunomodulatory, antimicrobial, and antioxidant activities .
Pharmacokinetics
It is known that sodium mannuronate is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of sodium mannuronate.
Result of Action
The molecular and cellular effects of sodium mannuronate’s action are diverse. In the context of alginate metabolism, it plays a crucial role in the degradation and utilization of alginates . In the human body, sodium mannuronate may have various effects, such as restoring the gut microbiota and reducing helper type 1 (Th1)-related neuroinflammation in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium mannuronate. For instance, the structure of alginate derived from brown algae, which includes sodium mannuronate, is influenced by factors such as season, growth environment, age, and location . Furthermore, the action of sodium mannuronate in the human body may be influenced by various factors, including the individual’s diet, health status, and gut microbiota composition .
Safety and Hazards
When handling Sodium mannuronate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-MHFWOIHZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904076 | |
Record name | Sodium D-mannuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921-56-2 | |
Record name | Sodium D-mannuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is sodium mannuronate utilized in the development of biomaterials for bone regeneration?
A2: Sodium mannuronate, in conjunction with other biocompatible materials, forms the basis for innovative green hydrogels designed for oral bone defect regeneration. [] These hydrogels, incorporating sodium mannuronate/guluronate, gelatin, and bioactive mineral fillers like calcium silicates and dicalcium phosphate dihydrate, offer a sustainable approach to biomaterial design. [] Studies have shown that these hydrogels exhibit desirable properties like calcium ion release, alkalizing activity, porosity, and the ability to promote apatite nucleation, all crucial for supporting bone regeneration. [] Additionally, these materials demonstrate good biocompatibility, encouraging the expression of vascular and osteogenic markers in mesenchymal stem cells. []
Q2: Can you describe a simple and efficient method for preparing sodium mannuronate?
A3: A straightforward procedure for obtaining crystalline sodium mannuronate starts with algin, a naturally occurring polysaccharide. [] The algin is first converted to alginic acid, which undergoes hydrolysis using concentrated and subsequently dilute sulfuric acid. [] Unlike previous methods that involved intermediate purifications, this method allows direct crystallization of sodium mannuronate from the hydrolyzed alginic acid solution, resulting in a 25-30% yield. [] This simplified procedure offers a more efficient way to obtain this valuable compound.
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